BenchChemオンラインストアへようこそ!

Idn-1965

apoptosis acute liver injury caspase inhibition

IDN-1965 (N-[(1,3-dimethylindole-2-carbonyl)valinyl]-3-amino-4-oxo-5-fluoropentanoic acid) is a synthetic, cell-permeable, broad-spectrum, irreversible caspase inhibitor developed by Idun Pharmaceuticals. The compound belongs to the chemical class of C-terminal modified dipeptidyl fluoromethyl ketones and carries the molecular formula C21H26FN3O5 (MW 419.4 g/mol).

Molecular Formula C21H26FN3O5
Molecular Weight 419.4 g/mol
CAS No. 204919-14-2
Cat. No. B1683864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdn-1965
CAS204919-14-2
SynonymsIDN 1965
IDN-1965
IDN1965
N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid
Molecular FormulaC21H26FN3O5
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF
InChIInChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1
InChIKeyGONUYDANRODTCF-IBYPIGCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IDN-1965 (CAS 204919-14-2) – Broad-Spectrum Irreversible Caspase Inhibitor for Preclinical Apoptosis Research


IDN-1965 (N-[(1,3-dimethylindole-2-carbonyl)valinyl]-3-amino-4-oxo-5-fluoropentanoic acid) is a synthetic, cell-permeable, broad-spectrum, irreversible caspase inhibitor developed by Idun Pharmaceuticals [1]. The compound belongs to the chemical class of C-terminal modified dipeptidyl fluoromethyl ketones and carries the molecular formula C21H26FN3O5 (MW 419.4 g/mol) [2]. IDN-1965 has been characterized primarily in models of Fas-mediated liver injury, cardiac myocyte apoptosis, and organ preservation, where it demonstrated multi-route efficacy (intraperitoneal, intravenous, oral) at sub-milligram-per-kilogram doses [2].

Why Pan-Caspase Inhibitors Are Not Interchangeable – The IDN-1965 Differentiation Case


Caspase inhibitors diverge fundamentally in their selectivity fingerprint (pan-caspase vs. isoform-selective), reversibility of inhibition (reversible vs. irreversible), and pharmacokinetic competence across administration routes. For example, the widely used pan-caspase inhibitor Z-VAD-FMK is poorly orally bioavailable and generates toxic fluoroacetate upon metabolism [1], while Q-VD-OPh exhibits a different caspase isoform IC50 spectrum (caspase-3 IC50 ≈ 25 nM; caspase-1 IC50 ≈ 50 nM; caspase-9 IC50 ≈ 430 nM) [2]. Within the Idun Pharmaceuticals chemical series itself, IDN-1965 is distinguished from its successor IDN-6556 (Emricasan) by requiring multi-compartment administration for organ preservation efficacy, whereas IDN-6556 achieves protection when added solely to cold storage media [3]. These differences – spanning inhibitory mechanism, route-of-administration feasibility, and application-specific efficacy – mean that substituting IDN-1965 with another caspase inhibitor without matching the exact experimental context risks non-reproducible results.

Quantitative Differentiation Evidence: IDN-1965 (CAS 204919-14-2) vs. Comparable Caspase Inhibitors


Multi-Route ED50 Values in Fas-Induced Liver Injury Model: IDN-1965 vs. Z-VAD-FMK

In the anti-Fas antibody (α-Fas)-induced acute liver injury model in mice, IDN-1965 achieved ED50 values of 0.14 mg/kg (i.p.), 0.04 mg/kg (i.v.), and 1.2 mg/kg (p.o.) based on serum alanine aminotransferase (ALT) activity [1]. By contrast, Z-VAD-FMK, the most commonly used pan-caspase inhibitor in preclinical research, requires intravenous dosing at 3 mg/kg to prevent endotoxin-induced myocardial dysfunction in rats and is not orally bioavailable due to rapid metabolism and toxic fluoroacetate release [2]. The ~21-fold lower intravenous ED50 of IDN-1965 (0.04 mg/kg) compared to the typical effective i.v. dose of Z-VAD-FMK (≥3 mg/kg) [2] highlights a substantial potency advantage in vivo.

apoptosis acute liver injury caspase inhibition in vivo pharmacology

Cardiac Myocyte Apoptosis Reduction and Survival Benefit in Gαq Transgenic Mice: IDN-1965 vs. Vehicle

In the Gαq transgenic mouse model of peripartum cardiomyopathy, continuous subcutaneous IDN-1965 infusion via osmotic minipump suppressed cardiac caspase-3-like activity by 86.5% (P<0.01) and reduced the frequency of cardiac myocyte apoptosis from 1.9±0.3% (vehicle) to 0.2±0.1% (P<0.01), a relative reduction of ~89% [1]. Functionally, IDN-1965 improved left ventricular end-diastolic dimension (4.2±0.1 mm vs. vehicle 4.7±0.1 mm; P<0.01), fractional shortening (38.9±1.0% vs. 30.7±1.2%; P<0.01), and positive dP/dt (5870±295 vs. 3972±412 mmHg/s; P<0.01). Critically, IDN-1965 completely abolished mortality (0 of 14 died) compared to 6 of 20 deaths in the vehicle arm (P<0.05) [1]. No comparable survival benefit has been demonstrated with Z-VAD-FMK or Q-VD-OPh in a cardiac-specific in vivo model.

heart failure cardiomyopathy myocyte apoptosis survival study

Head-to-Head Comparison with IDN-6556 (Emricasan) in Liver Sinusoidal Endothelial Cell Preservation

In a rat liver cold ischemia–warm reperfusion (CI-WR) model, three pan-caspase inhibitors (IDN-8066, IDN-1965, and IDN-6556) were directly compared for their ability to attenuate sinusoidal endothelial cell (SEC) apoptosis and caspase-3 activation [1]. IDN-1965 effectively reduced SEC apoptosis and caspase-3 activity but required administration to the donor, inclusion in the preservation solution, and treatment of the recipient to achieve efficacy [1]. By contrast, the second-generation compound IDN-6556 (Emricasan) reduced SEC apoptosis by 55% and caspase-3 activity by 94% when added solely to the University of Wisconsin (UW) cold storage medium [1]. This difference in application protocol – multi-compartment vs. preservation-solution-only – directly impacts experimental feasibility in isolated organ perfusion or transplantation settings where donor or recipient pretreatment is not possible.

liver transplantation ischemia-reperfusion injury organ preservation sinusoidal endothelial cells

Caspase Inhibition Potency in AML Cells: IDN-1965 vs. Z-VAD-FMK Concentration Comparison

In a study of caspase-independent cell death pathways in acute myeloid leukemia (AML), IDN-1965 at 20 µM achieved effective inhibition of caspases-3, -8, -7, and -2 in OCI-AML3 and other AML cell lines, comparable to 50 µM Z-VAD-FMK required to achieve the same degree of multicaspase inhibition under identical experimental conditions [1]. The 2.5-fold lower effective concentration of IDN-1965 indicates superior cellular potency, which is mechanistically consistent with its irreversible inhibition mode versus the reversible binding of Z-VAD-FMK to caspase active sites.

acute myeloid leukemia caspase inhibition apoptosis XIAP

Cryopreserved Hepatocyte Viability and Function Preservation: IDN-1965 vs. Untreated Control

Cryopreservation of porcine hepatocytes in medium supplemented with 25 µmol/L IDN-1965 significantly reduced apoptotic cell death, decreased caspase-3-like activity, attenuated mitochondrial cytochrome c release, and slowed the decline in mitochondrial membrane potential after thawing compared to vehicle-treated cryopreserved controls [1]. Functionally, hepatocytes cryopreserved with IDN-1965 exhibited increased albumin production, diazepam metabolism, and urea production when subsequently cultured or perfused in a bioartificial liver (BAL) device [1]. This dual benefit – structural preservation plus functional maintenance – distinguishes IDN-1965 from antioxidants or single-pathway interventions that improve viability but not necessarily metabolic function.

hepatocyte cryopreservation bioartificial liver cell viability apoptosis inhibition

Optimal Research and Industrial Applications for IDN-1965 Based on Quantitative Differentiation Evidence


In Vivo Fas-Mediated Hepatocyte Apoptosis and Acute Liver Injury Studies Requiring Oral or Multi-Route Dosing

IDN-1965 is the caspase inhibitor of choice for α-Fas (Jo-2 antibody) models of fulminant hepatitis in mice when the experimental design demands oral administration (ED50 1.2 mg/kg p.o.) or low-dose intravenous delivery (ED50 0.04 mg/kg i.v.), as established by Hoglen et al. [1]. The compound's demonstrated multi-route ED50 values enable pharmacokinetic flexibility that Z-VAD-FMK and most other pan-caspase inhibitors cannot provide. For studies where caspase inhibition must be maintained over extended periods, continuous i.p. infusion of IDN-1965 (1 mg/kg) via osmotic pump completely blocks α-Fas-induced mortality for at least 7 days [1].

Cardiac-Specific Apoptosis Research in Genetically Engineered Heart Failure Mouse Models

The Gαq transgenic peripartum cardiomyopathy model provides the strongest in vivo validation of IDN-1965's cardioprotective efficacy: 86.5% suppression of cardiac caspase-3-like activity, 89% reduction in myocyte apoptosis, and complete elimination of mortality [2]. Investigators studying apoptosis-dependent cardiac remodeling should prioritize IDN-1965 for experiments requiring subcutaneous continuous infusion with survival as a primary endpoint, as this level of in vivo cardiac protection has not been reported for alternative caspase inhibitors such as Z-VAD-FMK or Q-VD-OPh in a comparable model.

Multi-Compartment Organ Preservation Protocols (Donor + Preservation Solution + Recipient Dosing)

For liver transplantation research in which pre-treatment of the donor, supplementation of cold storage medium, and post-reperfusion recipient treatment are all feasible, IDN-1965 effectively attenuates sinusoidal endothelial cell apoptosis and caspase-3 activation during cold ischemia–warm reperfusion injury [3]. However, if the protocol is restricted to preservation solution-only intervention, IDN-6556 is the preferred compound based on its 55% apoptosis reduction and 94% caspase-3 reduction with single-compartment dosing [3].

Hepatocyte Cryopreservation and Bioartificial Liver Device Research

Supplementation of cryopreservation and culture medium with 25 µmol/L IDN-1965 reduces apoptotic cell death and preserves mitochondrial integrity in porcine hepatocytes, while concurrently improving metabolic functions – albumin synthesis, diazepam metabolism, and ureagenesis – upon thawing and perfusion in a bioartificial liver system [4]. This protocol is directly applicable to hepatocyte banking for BAL devices and hepatocyte transplantation research where maintenance of both viability and differentiated function is required.

Quote Request

Request a Quote for Idn-1965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.